5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;hydrochloride
Overview
Description
Potent, selective 5-HT2C receptor antagonist (Ki = 1 nM). Neurological agent. Active in vivo and in vitro.
Selective 5-HT2C inverse agonist (pKb = 9.8). Displays selectivity over other 5-HT2 subtypes (pKi values are 6.8, 7.0 and 9.0 for 5-HT2A, 5-HT2B and 5-HT2C respectively); also exhibits >100-fold selectivity over 50 other receptors, ion channels and enzymes. Displays anxiolytic activity in rat models.
Scientific Research Applications
Potential PET Imaging Agents for 5-HT2C Receptors : A study by Zeng et al. (2018) synthesized a series of pyridyloxypyridyl indole carboxamides, including a compound with high 5-HT2C binding affinity. This compound, referenced as "[11C]8", was explored for use as a PET imaging agent, especially in studies involving the choroid plexus in rhesus monkeys (Zeng, Nye, Voll, Howell, & Goodman, 2018).
Synthesis and Evaluation of Novel Indole Derivatives with Antimicrobial Activities : Anekal and Biradar (2012) conducted studies on novel indole derivatives, focusing on their synthesis under both conventional and microwave-assisted conditions. They found that microwave irradiation improved the reaction times and yields. The synthesized compounds demonstrated significant antimicrobial activities against various microbial strains (Anekal & Biradar, 2012).
Antifungal Activity of Pyrazole-4-Carboxamide Derivatives : Wu et al. (2012) synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, showing moderate antifungal activities against several phytopathogenic fungi. Notably, some compounds exhibited better inhibition activities than commercial fungicides (Wu, Hu, Kuang, Cai, Wu, & Xue, 2012).
Antiviral Activity of Substituted 1H-Indole-3-Carboxylic Acid Ethyl Esters : Research by Ivashchenko et al. (2014) synthesized new substituted ethyl esters of 1H-indole-3-carboxylic acids to study their antiviral activities against various viruses. The study found some compounds effective against influenza virus in cell cultures and in a model of influenza pneumonia in mice (Ivashchenko et al., 2014).
Synthesis and Structural Characterization of Novel 1H-Pyrazole-5-Carboxamide Compounds : Yun-shang (2010) prepared novel 1H-pyrazole-5-carboxamide compounds, focusing on their synthesis and structural characterization. This study contributes to the understanding of the chemical properties and potential applications of such compounds (Yang Yun-shang, 2010).
Mechanism of Action
Target of Action
SB 243213, also known as PA86JD65ZJ, is a research chemical that acts as a selective inverse agonist for the 5HT2C receptor . It has better than 100x selectivity for 5-HT2C over all other receptor subtypes tested .
Mode of Action
As an inverse agonist, SB 243213 binds to the 5-HT2C receptor and induces a response opposite to that of an agonist . This means that it reduces the activity of the 5-HT2C receptor, rather than increasing it as an agonist would do .
Biochemical Pathways
The 5-HT2C receptor is a subtype of the 5-HT2 receptor that resides almost exclusively in the brain and plays a key role in the release of neurotransmitters such as dopamine and norepinephrine . By acting as an inverse agonist at this receptor, SB 243213 can influence the release of these neurotransmitters and thus affect various neurological processes .
Result of Action
SB 243213 has been shown to have anxiolytic effects, meaning it can reduce anxiety . This is likely due to its action on the 5-HT2C receptor and the subsequent influence on neurotransmitter release . It has a longer duration of action compared to older 5-HT2C antagonist ligands .
Properties
IUPAC Name |
5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2.ClH/c1-13-10-15-7-9-29(18(15)11-17(13)22(23,24)25)21(30)28-16-5-6-20(27-12-16)31-19-4-3-8-26-14(19)2;/h3-6,8,10-12H,7,9H2,1-2H3,(H,28,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOGUILTDUSZPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047322 | |
Record name | SB243213A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200940-23-4 | |
Record name | 1H-Indole-1-carboxamide, 2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200940-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB-243213 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200940234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB243213A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-243213 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA86JD65ZJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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